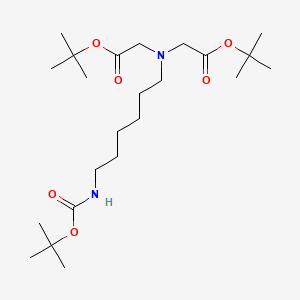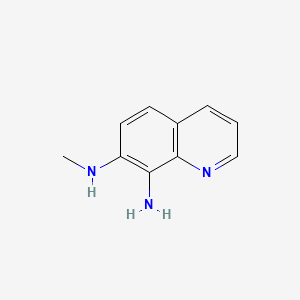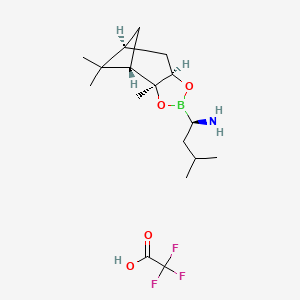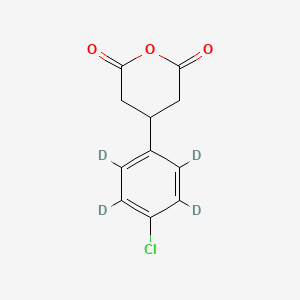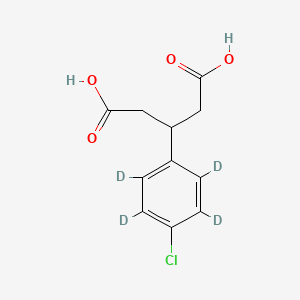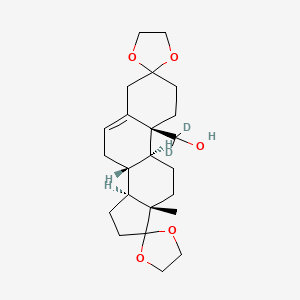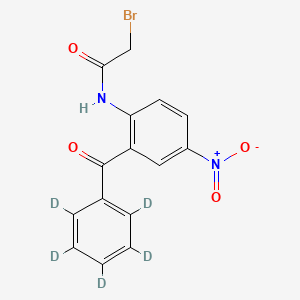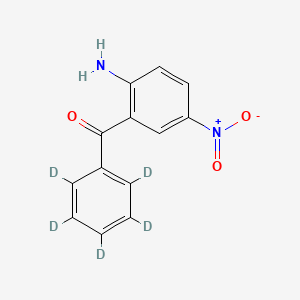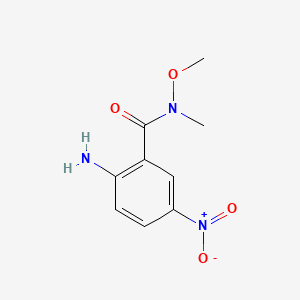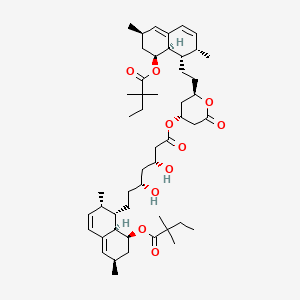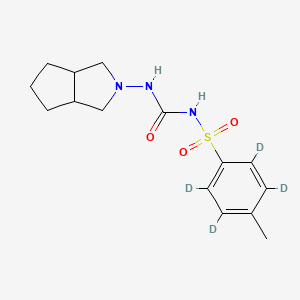
(R)-Lercanidipine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Lercanidipine-d3 Hydrochloride is a deuterated form of Lercanidipine Hydrochloride, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This modification aims to improve the drug’s efficacy and reduce its side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Lercanidipine-d3 Hydrochloride involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Dihydropyridine Ring: This is achieved through a Hantzsch reaction, where deuterated aldehydes, deuterated β-keto esters, and ammonia are reacted under controlled conditions.
Esterification: The intermediate is then esterified using deuterated alcohols to form the desired ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-Lercanidipine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated precursors are used to ensure high yield.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Lercanidipine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The deuterium atoms can be replaced by hydrogen or other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions include various deuterated derivatives and their corresponding oxidized or reduced forms.
Applications De Recherche Scientifique
®-Lercanidipine-d3 Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Lercanidipine.
Biology: The compound is used in biological studies to understand its interaction with calcium channels and its effects on cellular functions.
Medicine: It is investigated for its potential therapeutic benefits in treating hypertension and related cardiovascular conditions.
Industry: The compound is used in the pharmaceutical industry for the development of more effective and safer antihypertensive drugs.
Mécanisme D'action
®-Lercanidipine-d3 Hydrochloride exerts its effects by blocking L-type calcium channels in the vascular smooth muscle. This action prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent reduction in blood pressure. The deuterium atoms enhance the compound’s metabolic stability, allowing for a more prolonged and consistent therapeutic effect.
Comparaison Avec Des Composés Similaires
Lercanidipine Hydrochloride: The non-deuterated form of the compound, used for the same therapeutic purposes.
Amlodipine: Another calcium channel blocker with similar antihypertensive effects.
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Uniqueness: ®-Lercanidipine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties. This modification can lead to improved efficacy and reduced side effects compared to its non-deuterated counterparts.
Propriétés
Numéro CAS |
1217724-52-1 |
|---|---|
Formule moléculaire |
C36H42ClN3O6 |
Poids moléculaire |
651.215 |
Nom IUPAC |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1/i5D3; |
Clé InChI |
WMFYOYKPJLRMJI-UUOWBLICSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Synonymes |
(4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


